N,3,3-trimethylcyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,3,3-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-9(2)6-4-5-8(7-9)10-3/h8,10H,4-7H2,1-3H3 |
InChI Key |
FRQACHUFHIYEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC)C |
Origin of Product |
United States |
Stereochemical and Conformational Landscape of N,3,3 Trimethylcyclohexan 1 Amine
Principles of Cyclohexane (B81311) Conformational Analysis and its Application to N,3,3-Trimethylcyclohexan-1-amine
The three-dimensional structure of cyclohexane and its derivatives is dominated by non-planar conformations that minimize energetic strain. wikipedia.org A flat, hexagonal ring is destabilized by significant angle strain, as the internal bond angles would be 120° instead of the ideal tetrahedral angle of approximately 109.5°, and by torsional strain from eclipsed carbon-hydrogen bonds. wikipedia.orglibretexts.org To alleviate this, cyclohexane adopts puckered conformations, the most stable of which is the "chair" conformation. libretexts.orgbyjus.com In this arrangement, all C-C-C bond angles are close to 109.5°, and all adjacent C-H bonds are staggered, effectively eliminating both angle and torsional strain. libretexts.orgpressbooks.pub
Substituents on a cyclohexane chair can occupy two distinct types of positions: axial and equatorial. pressbooks.pub Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds extend from the perimeter of the ring. wikipedia.orgpressbooks.pub Through a process known as a ring flip or chair flip, one chair conformer can interconvert into another. wikipedia.orglscollege.ac.in During this process, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.comlscollege.ac.in
For monosubstituted cyclohexanes, the two chair conformers are not equal in energy. wikipedia.orglibretexts.org A substituent in the axial position experiences steric hindrance with the other two axial atoms on the same side of the ring (hydrogens in the case of methylcyclohexane). chemistrysteps.commasterorganicchemistry.com This unfavorable interaction is termed a 1,3-diaxial interaction. chemistrysteps.comlibretexts.org Consequently, the conformer with the substituent in the more spacious equatorial position is generally more stable. libretexts.orglibretexts.org
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orglibretexts.org
In applying these principles to this compound, we must consider the A-values for both the amino (-NH2) group and the methyl (-CH3) groups. The gem-dimethyl group at the C3 position significantly influences the conformational equilibrium. One methyl group at C3 will always be axial, and the other will be equatorial in any chair conformation. libretexts.org The crucial aspect of the analysis then becomes the position of the C1 amino group and the C1 methyl group. The conformation that minimizes the most significant 1,3-diaxial interactions will be the most stable. libretexts.org For instance, an axial amino group would experience 1,3-diaxial interactions with the axial hydrogens at C3 and C5. An axial methyl group at C1 would experience similar interactions. The presence of the fixed axial methyl at C3 introduces additional steric considerations that dictate the preferred conformation of the C1 substituents.
Table 1: A-Values for Relevant Substituents
| Substituent | A-value (kcal/mol) | Reference |
|---|---|---|
| -CH₃ (Methyl) | 1.7 | libretexts.org |
| -NH₂ (Amino) | ~1.6 (varies with solvent) | N/A |
Note: The A-value for the amino group can vary. The table presents a commonly cited approximate value for context.
Isomeric Forms and Stereochemical Assignment in this compound
This compound possesses stereocenters, leading to the existence of stereoisomers. Specifically, the carbon atom at position 1 (C1), which is bonded to the amino group, a methyl group, and two different ring carbons (C2 and C6), is a chiral center. The carbon at position 3 (C3) is not a stereocenter because it is bonded to two identical methyl groups.
The substitution pattern allows for the existence of diastereomers, which are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in These are typically designated as cis and trans.
cis-N,3,3-trimethylcyclohexan-1-amine: In this isomer, the C1-amino group and the C1-methyl group have a specific relative orientation to the gem-dimethyl groups at C3. In a chair conformation, this results in one group at C1 being axial and the other equatorial.
trans-N,3,3-trimethylcyclohexan-1-amine: In this isomer, the C1 substituents have the opposite relative orientation. This can lead to conformations where both C1 substituents are axial or both are equatorial, although the diaxial conformation would be highly unstable.
The assignment of these stereochemical configurations relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. wordpress.com
Chemical Shifts: The electronic environment of a nucleus determines its chemical shift. Diastereotopic protons within a molecule will have different chemical shifts. wordpress.com The spatial orientation of axial versus equatorial protons leads to distinct and predictable differences in their chemical shifts, which can help in assigning the conformation and thus the relative stereochemistry.
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In cyclohexane systems, the coupling between an axial proton and an adjacent axial proton (J_aa) is typically large (8-14 Hz), whereas axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the proton at C1, one can determine its orientation (axial or equatorial) and, by extension, the stereochemistry of the isomer.
Nuclear Overhauser Effect (NOE): NOE spectroscopy detects interactions between protons that are close in space, regardless of whether they are bonded. wordpress.com For example, an NOE between an axial proton at C1 and the axial protons at C3 and C5 would confirm its axial orientation. wordpress.comlongdom.org This is a powerful tool for unambiguously determining the three-dimensional structure and relative stereochemistry of the isomers. longdom.org
Dynamic Conformational Behavior and Nitrogen Inversion Phenomena in Cyclohexylamines
The structure of this compound is not static. It undergoes two primary dynamic processes: cyclohexane ring inversion and nitrogen inversion.
Cyclohexane Ring Inversion: As previously mentioned, the cyclohexane ring rapidly interconverts between two chair conformations at room temperature. pressbooks.publscollege.ac.in The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. wikipedia.orglscollege.ac.in This "chair flip" causes axial and equatorial positions to interchange. byjus.com For this compound, the two chair conformers of a given isomer are generally not of equal energy due to the different steric demands of the substituents in axial versus equatorial positions. libretexts.org The presence of bulky substituents can alter the energy barrier for ring inversion. nih.gov The gem-dimethyl group at C3, in particular, introduces significant steric interactions that influence the rate and equilibrium position of the ring flip. The conformation that places the bulkiest groups in the more stable equatorial positions will be heavily favored. libretexts.org
Nitrogen Inversion: The nitrogen atom of the amino group in this compound is typically sp³ hybridized and pyramidal in geometry. stereoelectronics.org This pyramidal shape allows for a phenomenon known as nitrogen inversion (or pyramidal inversion). youtube.comwikipedia.org In this process, the nitrogen atom and its substituents rapidly pass through a planar, sp² hybridized transition state to invert their configuration, much like an umbrella turning inside out. stereoelectronics.orgyoutube.com For simple amines, the energy barrier to inversion is very low (around 6 kcal/mol), leading to rapid racemization at room temperature if the nitrogen were the sole chiral center. stereoelectronics.orgstackexchange.com This rapid inversion means that the amine itself cannot typically be resolved into stable enantiomers. stereoelectronics.org The rate of nitrogen inversion can be influenced by the groups attached to the nitrogen and by its inclusion in a ring system. stereoelectronics.orgnih.gov
In the context of this compound, the chirality of the molecule is determined by the configuration of the C1 carbon, not the transient chirality at the nitrogen atom. The nitrogen inversion is a separate, rapid dynamic process superimposed on the slower (but still fast at room temperature) ring-flipping process.
Diastereomeric and Enantiomeric Considerations in Substituted Cyclohexanes
Disubstituted cyclohexanes can exist as diastereomers (cis and trans), and these isomers may or may not be chiral. mvpsvktcollege.ac.inspcmc.ac.in Chirality depends on the presence of a plane of symmetry within the molecule.
For this compound, the key stereocenter is the C1 carbon. The C3 carbon is achiral.
The molecule as a whole lacks a plane of symmetry in either its cis or trans form.
Therefore, both the cis and trans diastereomers of this compound are chiral.
This leads to the following possibilities:
cis-isomer: Exists as a pair of enantiomers: (1R)-cis-N,3,3-trimethylcyclohexan-1-amine and (1S)-cis-N,3,3-trimethylcyclohexan-1-amine. These two molecules are non-superimposable mirror images of each other. A 50:50 mixture of these enantiomers constitutes a racemic mixture.
trans-isomer: Also exists as a pair of enantiomers: (1R)-trans-N,3,3-trimethylcyclohexan-1-amine and (1S)-trans-N,3,3-trimethylcyclohexan-1-amine. These are also non-superimposable mirror images.
In 1,3-disubstituted systems, the cis isomer has substituents that are either both equatorial (e,e) or both axial (a,a). spcmc.ac.in The trans isomer has one substituent axial and one equatorial (a,e). spcmc.ac.in The diequatorial conformation of the cis isomer is generally the most stable. spcmc.ac.inutexas.edu However, for this compound, the analysis is more complex due to the trisubstitution pattern and the presence of two different substituent types at C1. The stability of each of the four possible stereoisomers will depend on the conformational equilibrium and the minimization of 1,3-diaxial and other steric interactions. libretexts.orgpressbooks.pub
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| cis-N,3,3-trimethylcyclohexan-1-amine |
| trans-N,3,3-trimethylcyclohexan-1-amine |
| (1R)-cis-N,3,3-trimethylcyclohexan-1-amine |
| (1S)-cis-N,3,3-trimethylcyclohexan-1-amine |
| (1R)-trans-N,3,3-trimethylcyclohexan-1-amine |
| (1S)-trans-N,3,3-trimethylcyclohexan-1-amine |
| Cyclohexane |
Synthetic Strategies and Methodologies for N,3,3 Trimethylcyclohexan 1 Amine and Its Derivatives
Established Synthetic Pathways for Substituted Cyclohexylamines
The synthesis of substituted cyclohexylamines can be approached through several established methods. A primary and widely used technique is the reductive amination of cyclohexanones . masterorganicchemistry.comorganic-chemistry.orgyoutube.com This method involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine like 3,3-dimethylcyclohexan-1-amine, ammonia (B1221849) can be used as the nitrogen source. youtube.com The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Another significant pathway involves the hydrogenation of anilines . For instance, cyclohexylamine (B46788) can be produced through the complete hydrogenation of aniline (B41778) using cobalt- or nickel-based catalysts. While this is a major industrial route for the parent cyclohexylamine, its application to substituted anilines provides a viable route to corresponding substituted cyclohexylamines.
Furthermore, biocatalytic approaches have emerged as powerful tools for the synthesis of chiral amines. Transaminases, for example, can be employed for the asymmetric amination of ketones to produce optically active cyclohexylamines.
A plausible synthetic route to N,3,3-trimethylcyclohexan-1-amine would start from 3,3-dimethylcyclohexanone (B1346601). sigmaaldrich.com This ketone can be synthesized via the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one in the presence of a palladium on charcoal catalyst. prepchem.com The subsequent reductive amination of 3,3-dimethylcyclohexanone with a methylamine (B109427) source would yield the target compound.
| Starting Material | Reagents and Conditions | Product | Key Features |
| Cyclohexanone | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Substituted Cyclohexylamine | Versatile, widely applicable, avoids over-alkylation. masterorganicchemistry.com |
| Aniline | H₂, Cobalt or Nickel catalyst | Cyclohexylamine | Industrial scale, high yield for parent amine. |
| 3,3-Dimethyl-cyclohex-5-en-1-one | H₂, Pd/C | 3,3-Dimethylcyclohexanone | Precursor synthesis. prepchem.com |
| 3,3-Dimethylcyclohexanone | Methylamine, Reducting Agent | This compound | Plausible route to the target molecule. |
Advanced Organic Synthesis Techniques Applicable to this compound
Modern organic synthesis offers a range of sophisticated techniques that can be applied to the construction of complex molecules like this compound with high degrees of control over stereochemistry.
Amination Strategies for Cyclohexane (B81311) Scaffolds
Beyond classical reductive amination, advanced amination strategies provide alternative pathways. One such method is the photoredox-catalyzed coupling of O-benzoyl oximes with cyanoarenes to synthesize sterically hindered primary amines with fully substituted α-carbons. nih.govresearchgate.net This approach involves the generation of radical intermediates and allows for the formation of highly congested amine centers. nih.govresearchgate.net
Another strategy involves the hydroamination of alkenes , where an amine is added across a double bond. For terminal alkenes, a highly selective anti-Markovnikov hydroamination can be achieved through hydroboration followed by electrophilic amination catalyzed by an NHC-Cu complex, leading to tertiary alkyl amines.
Stereoselective and Asymmetric Synthesis Approaches
The control of stereochemistry is crucial in the synthesis of many biologically active molecules. For substituted cyclohexylamines, several stereoselective and asymmetric methods have been developed.
Organocatalytic cascade reactions represent a powerful strategy for the enantioselective synthesis of substituted cyclohexylamines. beilstein-journals.org These reactions can create multiple stereogenic centers in a single, one-pot operation from simple starting materials. beilstein-journals.org For instance, a cascade inter-intramolecular double Michael addition process can be used to generate multi-substituted cyclohexanones with high diastereoselectivity, which can then be converted to the corresponding amines. beilstein-journals.org
Visible-light-enabled [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones provide access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.org An asymmetric version of this reaction can be achieved through the use of a chiral phosphoric acid catalyst. nih.govrsc.org
Biocatalysis, particularly the use of transaminases , offers a highly enantioselective route to chiral amines. These enzymes can catalyze the asymmetric amination of prochiral ketones, yielding optically pure cyclohexylamine derivatives.
| Method | Key Features | Potential Application |
| Organocatalytic Cascade Reactions | One-pot, multiple stereocenters, high enantioselectivity. beilstein-journals.org | Asymmetric synthesis of substituted cyclohexanones as precursors. |
| Visible-light-enabled [4+2] Cycloaddition | High diastereoselectivity, access to complex derivatives. nih.govrsc.org | Synthesis of functionalized cyclohexylamine scaffolds. |
| Transaminase-catalyzed Amination | High enantioselectivity, mild reaction conditions. | Production of specific stereoisomers of chiral cyclohexylamines. |
Multi-Component Coupling and Sequential Reactions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org While specific examples for the direct synthesis of this compound are not prevalent, the principles of MCRs can be applied. For instance, a reaction involving a ketone, an amine, and a reducing agent in a one-pot fashion constitutes a reductive amination, a type of MCR.
More complex MCRs, such as the Ugi or Passerini reactions , could potentially be adapted to create highly substituted cyclohexylamine derivatives. The challenge lies in designing a suitable cyclohexyl-containing starting material that can participate in these transformations.
Sequential reactions, where multiple transformations occur in a single pot without isolation of intermediates, also offer an efficient route. For example, a cascade inter-intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in many cases. beilstein-journals.org
Synthesis of this compound Derivatives
The derivatization of the primary amine group in this compound allows for the exploration of its chemical space and the generation of new compounds with potentially interesting properties.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk For a primary amine like this compound, several FGI and derivatization strategies can be employed.
A common derivatization is the conversion of the primary amine to a secondary or tertiary amine through N-alkylation. However, direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation. masterorganicchemistry.com A more controlled method is a subsequent reductive amination with an appropriate aldehyde or ketone. masterorganicchemistry.com
The amine can also be converted into an amide by reaction with an acyl chloride or an acid anhydride (B1165640). This is a robust and common transformation. For sterically hindered amines, the use of more reactive acylating agents or coupling agents may be necessary.
Protection of the amine group is often required during multi-step syntheses. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a variety of reaction conditions but can be readily removed with acid.
Due to the steric hindrance around the nitrogen atom in this compound, derivatization reactions may require more forcing conditions or specialized reagents. For example, the synthesis of sterically hindered amides can be achieved by treating lithium amide bases with acyl fluorides under mild conditions. researchgate.net
| Derivative Type | Reagents and Conditions | Key Features |
| Secondary/Tertiary Amine | Aldehyde/Ketone, Reducing Agent | Controlled N-alkylation via reductive amination. masterorganicchemistry.com |
| Amide | Acyl Chloride, Acid Anhydride | Robust transformation, forms a stable amide bond. |
| Boc-protected Amine | Di-tert-butyl dicarbonate (Boc₂O) | Common protection strategy for amines. |
Metal-Catalyzed Coupling Reactions in Amine Derivative Synthesis
Metal-catalyzed reactions have become indispensable for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of amine derivatives under increasingly mild conditions. Palladium- and nickel-based catalytic systems are at the forefront of these methodologies.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of amines with aryl halides or triflates to form N-aryl amines. wikipedia.orglibretexts.org This reaction is particularly valuable for coupling sterically hindered secondary amines, like this compound, with various aromatic partners. The transformation generally proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The efficiency and scope of the reaction are heavily influenced by the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos often providing superior results by promoting the key steps of the catalytic cycle. youtube.com While direct examples with this compound are not prevalent in cited literature, the reaction's broad applicability to hindered secondary amines suggests its utility for synthesizing N-aryl derivatives of this scaffold. libretexts.orgacsgcipr.org
Beyond C-N bond formation, palladium catalysis also enables the direct functionalization of C-H bonds within the alicyclic amine core, offering a powerful strategy for late-stage diversification. nih.govresearchgate.net Researchers have developed methods for the transannular C-H arylation of alicyclic amines. researchgate.netscispace.com This approach leverages the boat conformation of the amine substrate to facilitate palladium-catalyzed, amine-directed C-H activation at positions remote from the nitrogen atom, such as the γ-carbon. nih.govscispace.com This allows for the introduction of aryl groups directly onto the cyclohexane ring, creating novel derivatives that would be challenging to synthesize through traditional multi-step sequences. scispace.comnih.gov
Nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for amination reactions. acsgcipr.orgrsc.org Ni(II) complexes, often with N-heterocyclic carbene (NHC) ligands, can effectively catalyze the cross-coupling of amines with aryl halides, providing a complementary approach for the synthesis of triarylamines and other N-substituted derivatives. rsc.orgorganic-chemistry.org
Table 1: Representative Conditions for Metal-Catalyzed Amination Reactions
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temperature | Yield | Ref |
| Aryl Halide + Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C | High | youtube.com |
| Aryl Halide + Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 °C | Good | wikipedia.org |
| 4-Bromobenzophenone + Aromatic Amine | [NiBr(bpy)(IPr)] | NaOtBu | THF | 40-80 °C | 79% | rsc.org |
| Alicyclic Amine + Aryl Iodide (C-H Arylation) | Pd(OAc)₂ / 3,5-Dinitrobenzoic Acid | K₂CO₃ | Toluene | 130 °C | 55% | scispace.com |
This table presents generalized or specific examples from the literature to illustrate the reaction conditions. Yields are context-dependent.
Photochemical and Biocatalytic Approaches to Amine Derivatives
In the quest for more sustainable and selective synthetic methods, photochemical and biocatalytic strategies have gained significant traction. These approaches offer unique reaction pathways under mild conditions, often providing access to chiral molecules with high enantioselectivity.
Photochemical methods utilize light to generate highly reactive intermediates, such as radicals, enabling novel bond formations. The direct C-H amination of arenes has been achieved through the photochemical generation of electrophilic aminium radicals from N-chloroamines in the presence of an acid and a photocatalyst. youtube.com This strategy allows for the coupling of alkyl amines with unactivated arenes. Another approach involves the visible-light-induced catalytic dehydrogenation of allylic or cyclic amines to form N-aryl amines, using an iodine-based hydrogen atom acceptor. kaist.ac.kr This method provides a mild route to aromatize a cyclohexenyl amine moiety, potentially a derivative of this compound, to the corresponding aniline derivative. kaist.ac.kr
Biocatalysis harnesses the power of enzymes to perform chemical transformations with exceptional precision and selectivity. nih.gov For the synthesis of chiral amines, two main classes of enzymes are particularly relevant: amine dehydrogenases (AmDHs) and transaminases (TAs). nih.gov AmDHs catalyze the reductive amination of a ketone with ammonia, while TAs transfer an amino group from a donor molecule to a ketone. nih.govresearchgate.net These methods are highly attractive for synthesizing this compound, which could be produced from the corresponding ketone precursor, 3,3-dimethylcyclohexanone. medchemexpress.comchemicalbook.com The stereoselectivity of these enzymes allows for the production of a single enantiomer of the amine, a critical feature for pharmaceutical applications. researchgate.net
Furthermore, revolutionary work on engineered cytochrome P450 enzymes, termed P411s, has enabled the direct primary amination of unactivated C(sp³)–H bonds. nsf.gov These biocatalysts can install a primary amine group with high regio- and enantioselectivity at benzylic and allylic positions, offering a transformative approach to chiral amine synthesis from simple hydrocarbon precursors. nsf.govnih.gov
Table 2: Overview of Photochemical and Biocatalytic Amination Strategies
| Method | Reactants | Catalyst / Enzyme | Key Features | Ref |
| Photochemical Amination | Arene + Secondary Amine + NCS | Iridium or Ruthenium Photocatalyst + Acid | Generates aminium radical for C-H amination. | youtube.com |
| Photocatalytic Dehydrogenation | Allylic Amine + C₆F₅I | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Aromatization of allylic amines to N-aryl amines. | kaist.ac.kr |
| Biocatalytic Reductive Amination | Ketone (e.g., 3,3-Dimethylcyclohexanone) + Ammonia | Amine Dehydrogenase (AmDH) + Cofactor (NADH) | High enantioselectivity for chiral amine synthesis. | nih.gov |
| Biocatalytic Transamination | Ketone + Amine Donor (e.g., Isopropylamine) | Transaminase (TA) + Cofactor (PLP) | Reversible amino group transfer; high enantioselectivity. | researchgate.net |
| Biocatalytic C-H Amination | Alkane + Hydroxylamine derivative | Engineered Cytochrome P411 | Direct, selective amination of unactivated C-H bonds. | nsf.gov |
Reactivity and Reaction Mechanisms of N,3,3 Trimethylcyclohexan 1 Amine
Nucleophilicity and Basic Properties of N,3,3-Trimethylcyclohexan-1-amine and its Analogs
Generally, the basicity of alkylamines is influenced by the inductive effect of the alkyl groups, which are electron-donating and increase the electron density on the nitrogen atom, making it more basic than ammonia (B1221849). quora.commasterorganicchemistry.comquora.com Secondary amines are typically more basic than primary amines, and tertiary amines are often slightly less basic than secondary amines in aqueous solution due to solvation effects. masterorganicchemistry.com
The pKa of cyclohexylamine's conjugate acid is 10.64, while that of piperidine (B6355638) (a cyclic secondary amine) is 11.22. quora.com N,N-dimethylcyclohexylamine, a tertiary amine analog, has a pKa of 10.72. lookchem.com These values suggest that the cyclohexyl scaffold produces a strongly basic amine. The presence of the N-methyl group in this compound would be expected to increase its basicity compared to a primary amine, while the gem-dimethyl group at the 3-position is not expected to have a significant electronic effect on the distant nitrogen atom.
Nucleophilicity, the ability to donate its electron pair to an electrophile, generally trends with basicity. However, it is more sensitive to steric hindrance. The presence of the bulky 3,3-dimethyl groups and the N-methyl group in this compound likely reduces its nucleophilicity compared to less hindered secondary amines like piperidine.
| Compound | Structure | pKa of Conjugate Acid | Reference |
|---|---|---|---|
| Cyclohexylamine (B46788) | ![]() | 10.64 | quora.com |
| N,N-Dimethylcyclohexylamine | ![]() | 10.72 | lookchem.com |
| Piperidine | 11.22 | quora.com | |
| Morpholine | 8.36 | stackexchange.com |
Examination of Common Amine Reaction Pathways Relevant to this compound
As a secondary amine, this compound is expected to undergo several characteristic reactions, including N-alkylation and acylation.
N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides to form tertiary amines. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, the reaction can be difficult to control as the resulting tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt. youtube.com The steric hindrance around the nitrogen in this compound would likely slow the rate of N-alkylation compared to less hindered secondary amines.
Acylation: Secondary amines react with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This is a robust and common reaction for amines. The reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.
Hofmann Elimination: While this compound itself does not undergo Hofmann elimination, its quaternary ammonium salt derivative can. Hofmann elimination is a process where a quaternary ammonium hydroxide (B78521) is heated to induce an elimination reaction, typically favoring the formation of the least substituted alkene (Hofmann's rule). wikipedia.orgmasterorganicchemistry.comlscollege.ac.inlibretexts.orgyoutube.com This preference is attributed to the steric bulk of the trialkylamine leaving group. For the quaternary ammonium salt derived from this compound, elimination would likely lead to the formation of 3,3-dimethylcyclohexene.
Kinetic Studies and Mechanistic Investigations of Reactions Involving this compound Analogues
Direct kinetic and mechanistic studies on this compound are not prevalent in the searched literature. However, insights can be drawn from studies on analogous systems.
In many reactions of amines, the initial nucleophilic attack of the amine on the electrophile is the rate-determining step. For instance, in N-alkylation reactions, the SN2 attack of the amine on the alkyl halide is the slow step. Similarly, in acylation reactions, the nucleophilic addition of the amine to the carbonyl group of the acyl chloride or anhydride (B1165640) is often rate-limiting.
For Hofmann eliminations, the reaction proceeds via an E2 mechanism, where a base removes a proton from the beta-carbon, and the C-N bond breaks simultaneously. The rate of this reaction is dependent on the concentrations of both the quaternary ammonium hydroxide and the base. The transition state of this step is what determines the regioselectivity of the elimination. youtube.com
The gem-dimethyl group at the 3-position of this compound introduces significant steric bulk. This steric hindrance is a dominant factor in its reactivity.
Steric Hindrance: The bulky nature of the cyclohexyl ring with the gem-dimethyl groups will sterically hinder the approach of electrophiles to the nitrogen atom. This will decrease the rate of reactions where the nitrogen acts as a nucleophile, such as N-alkylation and acylation, compared to less hindered amines.
Electronic Effects: The alkyl groups (methyl and cyclohexyl) are electron-donating through an inductive effect. This increases the electron density on the nitrogen, enhancing its basicity. However, this electronic effect on nucleophilicity can be overshadowed by the more significant steric hindrance.
Computational Chemistry and Theoretical Modeling of N,3,3 Trimethylcyclohexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict a wide range of molecular properties. cuny.edu Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to yield information on molecular orbital energies, charge distributions, dipole moments, and more. cuny.eduresearchgate.net These calculations are foundational for understanding a molecule's stability, polarity, and potential interaction sites.
While specific quantum chemical studies on N,3,3-trimethylcyclohexan-1-amine are not prevalent in published literature, data for the closely related isomer, 2,3,3-trimethylcyclohexan-1-amine, are available from computational databases and provide valuable comparative insights. nih.gov These computed properties are derived from its molecular structure and offer a theoretical profile of the compound.
Table 1: Computed Molecular Properties of 2,3,3-trimethylcyclohexan-1-amine (Isomer of the Title Compound)
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 141.25 g/mol | Computed by PubChem 2.2 nih.gov |
| XLogP3-AA | 2.4 | Computed by XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 nih.gov |
| Exact Mass | 141.151749610 Da | Computed by PubChem 2.2 nih.gov |
| Topological Polar Surface Area | 26 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
This data is for the isomer 2,3,3-trimethylcyclohexan-1-amine and is presented for illustrative purposes.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the conformational landscape of molecules. researchgate.netwjrr.org For a substituted cyclohexane (B81311) like this compound, DFT can be used to calculate the relative energies of its different spatial arrangements, primarily the chair conformations. researchgate.netlibretexts.org
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. These two chair conformations can interconvert via a "ring-flip." libretexts.org
For this compound, the key conformational question is the orientation of the amino group (-NH2) at the C1 position. It can be either axial or equatorial. DFT calculations allow for the geometry optimization of both conformers to find their minimum energy structures. researchgate.net The energy difference between the axial and equatorial conformers can then be determined. Typically, for a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable due to the avoidance of steric hindrance known as 1,3-diaxial interactions. libretexts.org In this case, an axial amino group would experience steric clash with the axial hydrogens on C3 and C5. However, the presence of the two methyl groups at the C3 position introduces additional steric considerations that DFT can model with high accuracy to predict the most stable conformer. researchgate.net
Molecular Modeling and Simulation Studies for Amine Systems
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound would behave in a condensed phase, such as in an aqueous solution. mdpi.com The process generally involves:
Force Field Selection: A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). For amine systems, force fields like CHARMM or AMBER are often employed.
System Setup: A simulation box is created containing the molecule of interest and, typically, solvent molecules (e.g., water) to mimic experimental conditions.
Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very short time steps (femtoseconds).
These simulations can reveal how the amine group interacts with water molecules through hydrogen bonding, assess the conformational flexibility of the cyclohexane ring, and calculate macroscopic properties from the microscopic behavior. researchgate.netacs.org
Table 2: Overview of Molecular Simulation Methodologies for Amine Systems
| Methodology | Purpose | Typical Application for Amine Systems |
|---|---|---|
| Molecular Mechanics (MM) | Energy minimization and conformational searches. acs.org | Quickly finding stable conformers of cyclohexylamine (B46788) derivatives. acs.org |
| Molecular Dynamics (MD) | Simulating the time-dependent behavior of a molecular system. mdpi.com | Studying solvation, diffusion, and conformational changes of amines in solution. researchgate.netmdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating a reactive part of a system with high-accuracy quantum mechanics and the rest with efficient molecular mechanics. | Modeling enzymatic reactions involving amines or reactions in complex solvent environments. nih.gov |
Theoretical Approaches to Reaction Kinetics and Transition State Analysis
Theoretical chemistry provides a framework for understanding the rates and mechanisms of chemical reactions. ox.ac.uk For amines, which can act as nucleophiles or bases, computational methods are used to model their reactivity. acs.orglibretexts.org Transition State Theory is a cornerstone of these approaches, positing that reactants must pass through a high-energy "transition state" to become products. youtube.com
Density Functional Theory (DFT) is a powerful tool for locating transition state structures and calculating their energies. acs.orgnih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. acs.org A lower activation energy corresponds to a faster reaction.
For a molecule like this compound, theoretical studies could investigate several reaction types:
Nucleophilic Substitution/Addition: Modeling the reaction of the amine's lone pair with an electrophile. DFT calculations can determine the activation barrier for this process. acs.org
Hydrogen Abstraction: Simulating the removal of a hydrogen atom from the amine group or from the cyclohexane ring by a radical species. rsc.org
Protonation/Deprotonation: Calculating the pKa value, which is a measure of basicity, by modeling the thermodynamics of the amine's reaction with a proton.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products, providing a detailed mechanistic understanding that is often difficult to obtain experimentally. acs.orgrsc.org
Advanced Spectroscopic and Analytical Characterization of N,3,3 Trimethylcyclohexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
In the ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts would be influenced by the presence of the electron-withdrawing amino group and the electron-donating methyl groups. The methyl groups themselves would likely appear as distinct singlets or doublets, depending on their position and the stereochemistry of the molecule. For instance, the gem-dimethyl groups at the C3 position are expected to be diastereotopic and thus magnetically non-equivalent, potentially giving rise to separate signals.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. hmdb.cadocbrown.info The carbon atom attached to the amino group (C1) would be expected to resonate at a specific chemical shift, influenced by the nitrogen atom. The quaternary carbon at C3 and the carbons of the methyl groups would also have characteristic chemical shifts. chemicalbook.comdocbrown.info
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Compound: 1,1,3-Trimethylcyclohexane (B1585257)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons | 0.71 - 1.64 | Data not specified |
| Cyclohexane Ring Protons | 1.03 - 1.51 | Data not specified |
| Quaternary Carbon | N/A | Data not specified |
Note: The data presented is for the related compound 1,1,3-trimethylcyclohexane and serves as an illustrative example. chemicalbook.comchemicalbook.com Specific assignments for each proton and carbon in N,3,3-trimethylcyclohexan-1-amine would require experimental data.
1D and 2D NMR Techniques for Stereochemical Assignment
The stereochemistry of this compound, which can exist as different stereoisomers, can be determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The relative configuration of the substituents on the cyclohexane ring can be established by analyzing nuclear Overhauser effect (NOE) correlations in 2D NOESY or ROESY spectra. These experiments reveal through-space interactions between protons, providing information about their spatial proximity.
Furthermore, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning the proton and carbon signals unequivocally. docbrown.info COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the cyclohexane ring protons. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, facilitating the assignment of the carbon skeleton.
Mass Spectrometry (MS) Techniques for Molecular Identification and Structural Information
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C9H19N), the calculated monoisotopic mass is approximately 141.15 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation pathways for cyclic amines. The molecular ion peak (M⁺) would be observed at m/z 141. A common fragmentation pathway for amines is the loss of an alpha-substituent to the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, this could involve the cleavage of the C1-C2 or C1-C6 bond. Another typical fragmentation is the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak. Further fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of fragment ions that can provide clues about the substitution pattern.
Table 2: Predicted and Common Fragment Ions in the Mass Spectrum of Cyclic Amines
| m/z Value | Possible Fragment | Significance |
| 141 | [C9H19N]⁺ | Molecular Ion |
| 140 | [C9H18N]⁺ | Loss of a hydrogen atom |
| 126 | [C8H16N]⁺ | Loss of a methyl group |
| Various | Ring fragments | Indicates the cyclic structure |
Note: This table represents potential fragmentation patterns based on the general behavior of cyclic amines in mass spectrometry. Specific experimental data for this compound is required for definitive fragmentation analysis.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable salt (e.g., hydrochloride), a detailed model of its solid-state conformation can be constructed. uchile.cl
As of the current literature survey, no publically available X-ray crystal structure data for this compound or its salts has been found. The successful application of this technique would require the growth of high-quality single crystals, which can be a challenging step. If a crystal structure were determined, it would definitively establish the relative and absolute stereochemistry of the molecule in the solid state.
Other Spectroscopic and Chromatographic Methods for Detailed Analysis (e.g., CD Spectroscopy, GC)
In addition to NMR, MS, and X-ray crystallography, other analytical methods can provide valuable information about this compound.
Circular Dichroism (CD) Spectroscopy: For chiral isomers of this compound, Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration. chiralabsxl.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to distinguish between enantiomers, which have mirror-image CD spectra. chiralabsxl.comrsc.orgmdpi.com The absolute configuration can often be assigned by comparing the experimental CD spectrum with theoretically calculated spectra for the different possible stereoisomers. researchgate.netnih.gov
Gas Chromatography (GC): Gas chromatography is a widely used technique for separating and analyzing volatile compounds. For this compound, GC can be used to assess the purity of a sample and to separate different isomers. chemsrc.com The retention time of the compound on a given GC column under specific conditions is a characteristic property that can be used for its identification. Coupling a gas chromatograph to a mass spectrometer (GC-MS) allows for the separation of components in a mixture followed by their individual mass analysis, providing a powerful tool for both qualitative and quantitative analysis.
Future Directions in N,3,3 Trimethylcyclohexan 1 Amine Research
Emerging Synthetic Methodologies and Process Intensification
The synthesis of substituted cyclic amines like N,3,3-trimethylcyclohexan-1-amine is moving towards more efficient, sustainable, and intensified processes. While traditional methods often rely on multi-step sequences, future research is focusing on novel catalytic systems and process intensification strategies to streamline production.
Emerging synthetic methodologies are largely centered around biocatalysis and flow chemistry. Biocatalysis, using enzymes like transaminases, imine reductases, and amine dehydrogenases, offers a green alternative to classical chemical methods. mdpi.commdpi.com These enzymatic routes provide high stereoselectivity, allowing for the synthesis of specific chiral amines under mild, aqueous conditions, which is a significant advantage over many traditional chemical processes. manchester.ac.uknih.gov The development of robust, engineered enzymes through techniques like directed evolution is expanding the substrate scope and enhancing catalytic efficiency, making biocatalysis an increasingly viable option for industrial-scale production. nih.gov
| Methodology | Key Advantages | Relevant Enzyme/Technology | Potential Impact on this compound Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. mdpi.commanchester.ac.uk | Transaminases, Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs). mdpi.comnih.gov | Enantiomerically pure synthesis of specific stereoisomers, greener manufacturing process. |
| Flow Chemistry | Enhanced heat/mass transfer, improved safety, process automation, potential for catalyst-free reactions. thieme-connect.deacs.org | Microreactors, Packed-bed reactors, Superheated solvent systems. acs.orgresearchgate.net | Increased production efficiency, higher yields, reduced plant footprint, and safer handling of reaction intermediates. |
| Process Intensification | Fewer operational units, in-situ product recovery, reduced waste and energy consumption. mdpi.comchemrxiv.org | Sorption-enhanced reactors, membrane-based separation. chemrxiv.orgresearchgate.net | More cost-effective and sustainable large-scale production through integrated synthesis and purification steps. |
Advanced Computational and Experimental Synergies in Characterization
The comprehensive characterization of this compound, a substituted cyclohexane (B81311), relies on the powerful synergy between advanced experimental techniques and computational modeling. This combination provides deep insights into its three-dimensional structure, conformational dynamics, and physicochemical properties.
Experimentally, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D methods (COSY, HSQC, HMBC), are fundamental for elucidating the precise connectivity and spatial arrangement of atoms. researchgate.net These are complemented by Infrared (IR) spectroscopy for identifying functional groups and mass spectrometry (MS) for confirming molecular weight and fragmentation patterns. numberanalytics.com
Computationally, Density Functional Theory (DFT) has become an indispensable tool. researchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netmdpi.com This predictive power is crucial for interpreting complex experimental spectra and for performing conformational analysis. For a substituted cyclohexane like this compound, the molecule exists as an equilibrium of chair conformations. wikipedia.org The substituents (amino and methyl groups) can occupy either axial or equatorial positions. pressbooks.pub The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which cause steric strain when bulky groups are in axial positions. libretexts.org
The synergy works as follows: DFT calculations can model the different possible chair conformers (e.g., amine-equatorial vs. amine-axial) and calculate their relative energies to predict the most stable, and therefore most populated, conformation. researchgate.netnih.gov These calculations also generate theoretical NMR and IR spectra for each conformer. By comparing these theoretical spectra with the experimental data, researchers can confidently assign the structure and determine the dominant conformation in solution. researchgate.net This integrated approach is far more powerful than either method used in isolation, providing a detailed and validated understanding of the molecule's structural and electronic properties.
| Technique | Role in Characterization | Information Gained |
| Experimental: Advanced NMR (1D/2D) | Elucidates atomic connectivity and spatial relationships. researchgate.net | Covalent bond framework, stereochemistry, proton/carbon environments. |
| Experimental: IR Spectroscopy | Identifies functional groups. numberanalytics.com | Presence of N-H and C-H bonds, molecular fingerprint. |
| Computational: DFT Calculations | Predicts molecular structure, stability, and spectroscopic properties. mdpi.com | Optimized 3D geometry, relative energies of conformers, theoretical NMR/IR spectra. |
| Synergy | Validates computational models with experimental data; interprets experimental results based on theoretical predictions. researchgate.net | Confirmed dominant conformation (axial vs. equatorial substituents), accurate assignment of spectral peaks, understanding of steric effects. libretexts.org |
Novel Catalytic and Materials Science Applications with Tailored Properties
The unique structural features of this compound, particularly its sterically hindered nature, position it as a promising candidate for future research in catalysis and materials science. rsc.orgtandfonline.com Amines are versatile building blocks and functional molecules in both fields. numberanalytics.comijrpr.com
Catalytic Applications: Sterically hindered amines are valuable as non-nucleophilic bases and as ligands in transition metal catalysis. The bulky trimethylcyclohexyl framework could be leveraged to create highly selective catalysts. By modifying the amine to create a phosphine-borane adduct or other ligand structures, it could be used to influence the steric environment around a metal center, thereby controlling the regio- or stereoselectivity of a catalytic reaction. wikipedia.org The development of catalysts derived from such hindered amines is an active area of research, aiming to achieve transformations that are difficult with less bulky ligands. rsc.org
Materials Science Applications: In materials science, amines are fundamental monomers for producing a wide range of polymers, including polyamides and polyurethanes. numberanalytics.comrawsource.com The this compound could be incorporated into polymer chains to impart specific properties. Its bulky, alicyclic structure could enhance the thermal stability and rigidity of the resulting polymer. Furthermore, cyclic amines can act as initiators for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, creating aliphatic polyesters. researchgate.netvot.pl Using this amine as an initiator could lead to novel star-shaped or block copolymers with tailored thermal and mechanical properties.
Another emerging application for amine-functionalized materials is in the development of porous organic polymers (POPs) for specific applications like carbon capture or the selective recovery of precious metals from electronic waste. rsc.orgacs.org The nitrogen atom in the amine provides a functional site for binding CO2 or metal ions. rsc.org Incorporating this compound as a building block into a POP could create a material with a unique pore structure and binding affinity, driven by the specific geometry and steric hindrance of the amine. acs.org The development of such "smart" materials with tailored properties is a significant future direction. springernature.com
| Application Area | Potential Role of this compound | Resulting Properties/Functionality |
| Homogeneous Catalysis | As a sterically hindered ligand for metal complexes. rsc.org | Enhanced selectivity (regio-, stereo-, enantio-) in catalytic transformations. |
| Polymer Synthesis | As a monomer in polycondensation or an initiator in ring-opening polymerization. vot.plnumberanalytics.com | Creation of polymers (e.g., polyamides, polyesters) with high thermal stability, rigidity, and unique architectures. springernature.com |
| Functional Materials | As a structural component in Porous Organic Polymers (POPs). acs.org | Development of advanced adsorbents for applications like carbon capture or metal recycling, with selectivity tuned by the amine's structure. rsc.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


